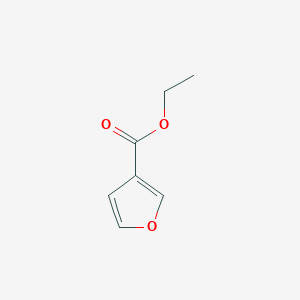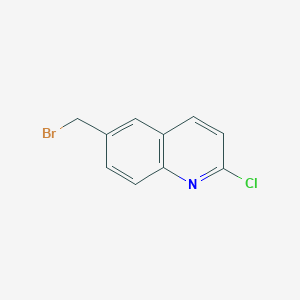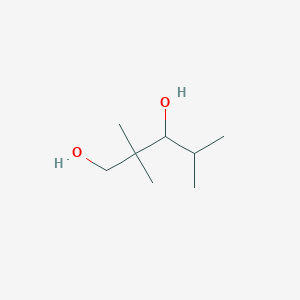
2,2,4-Trimethyl-1,3-pentanediol
Vue d'ensemble
Description
2,2,4-Trimethyl-1,3-pentanediol (TMPD) is a chemical compound synthesized through specific reactions involving isobutyraldehyde and cross Cannizzaro reactions. This compound serves as a precursor for various industrial applications, including the synthesis of flavor cyclic carbonates used in foodstuffs (Liu Sa, 2001).
Synthesis Analysis
TMPD is synthesized from isobutyraldehyde through a condensation process followed by a cross Cannizzaro reaction. This synthesis process leads to the production of TMPD, which can be further utilized to synthesize other chemical compounds for various applications (Liu Sa, 2001).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, has been studied extensively. These studies provide insights into the orientation of functional groups and the overall molecular geometry, which are crucial for understanding the chemical behavior of TMPD and its derivatives (H. Koningsveld & F. V. Meurs, 1977).
Chemical Reactions and Properties
TMPD undergoes various chemical reactions, including radical reactions that result in high yields under specific conditions. For example, photolysis of the dimethacrylic ester of (2R,4R)-2,4-pentanediol in the presence of thiophenol leads to intramolecular C-C bond formation, demonstrating the reactivity and potential for chemical modifications of TMPD (T. Sugimura, S. Nagano, & A. Tai, 1997).
Physical Properties Analysis
Studies on 2,4-pentanediol and related molecules, including TMPD, have shown that these compounds can form cyclic trimer structures through hydrogen bonding. These interactions significantly influence the physical properties of TMPD, such as boiling point, solubility, and viscosity (Yoshihiko Nakao, H. Sugeta, & Y. Kyōgoku, 1986).
Chemical Properties Analysis
TMPD's chemical properties are influenced by its structure and the presence of functional groups. Its reactivity with other compounds, stability under various conditions, and ability to participate in esterification reactions highlight its versatility in chemical synthesis. For instance, TMPD dibenzoate has been used as an internal electron donor in Z-N catalyst systems, demonstrating its utility in enhancing polymerization processes (L. Xiao-jun, 2011).
Applications De Recherche Scientifique
Surface Stabilizer for Water-Based Paints
- Application Summary : 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MB), a volatile organic compound (VOC), is an important component found in paints and printing inks . It is utilized as a coalescing agent to reduce the minimal film forming temperature (MFFT) during latex film preparation .
- Methods of Application : The compound is mixed with the paint or ink during the manufacturing process to improve the stability of the product .
- Results or Outcomes : The use of TMPD-MB in paints and inks has been found to improve the stability of these products, making them more durable and resistant to environmental conditions .
Plasticizer
- Application Summary : 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TMPD-DB) is widely used primarily as a plasticizer . It is used in products like weather stripping, furniture, wallpaper, vinyl flooring, sporting goods, traffic cones, vinyl gloves, inks, water-based paints, and toys .
- Methods of Application : TMPD-DB is mixed with the material during the manufacturing process to increase its flexibility and durability .
- Results or Outcomes : The use of TMPD-DB as a plasticizer has been found to improve the flexibility and durability of a wide range of products .
Fabrication of Highly Plasticized Polyvinyl Chloride
- Application Summary : 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate may be used as a plasticizer in the fabrication of highly plasticized polyvinyl chloride, crosslinked by gamma irradiation .
- Methods of Application : The compound is mixed with the polyvinyl chloride during the fabrication process, and then the material is crosslinked by gamma irradiation .
- Results or Outcomes : The use of TMPD-DB in the fabrication of highly plasticized polyvinyl chloride has been found to improve the material’s properties, making it more flexible and durable .
Polymerization Tools
- Application Summary : 2,2,4-Trimethyl-1,3-pentanediol is used as a polymerization tool .
- Methods of Application : The compound is mixed with the monomers during the polymerization process to control the polymer structure .
- Results or Outcomes : The use of 2,2,4-Trimethyl-1,3-pentanediol in polymerization has been found to improve the control over the polymer structure .
Solvent for Cosmetics and Personal Care
- Application Summary : 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate is used as a solvent in cosmetics and personal care products .
- Methods of Application : The compound is mixed with the other ingredients during the manufacturing process to dissolve them and improve the product’s consistency .
- Results or Outcomes : The use of 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate as a solvent in cosmetics and personal care products has been found to improve the product’s consistency and performance .
Coalescent for Latex Paints
- Application Summary : 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate is used as a coalescing agent to reduce the minimal film forming temperature (MFFT) during latex film preparation .
- Methods of Application : The compound is mixed with the latex during the film preparation process to reduce the MFFT .
- Results or Outcomes : The use of 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate in latex film preparation has been found to improve the film’s properties, making it more durable and resistant to environmental conditions .
Pharma Industry
- Application Summary : 2,2,4-Trimethyl-1,3-pentanediol is employed in the pharmaceutical industry .
- Methods of Application : The specific methods of application can vary widely depending on the particular pharmaceutical product being manufactured .
- Results or Outcomes : The use of 2,2,4-Trimethyl-1,3-pentanediol in the pharmaceutical industry can improve the properties of various pharmaceutical products .
Nail Care
- Application Summary : 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate is used in nail care products .
- Methods of Application : The compound is mixed with other ingredients during the manufacturing process to improve the product’s consistency .
- Results or Outcomes : The use of 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate in nail care products has been found to improve the product’s consistency and performance .
Printing Inks
- Application Summary : 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate is used in printing inks .
- Methods of Application : The compound is mixed with the ink during the manufacturing process to improve the stability of the product .
- Results or Outcomes : The use of 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate in printing inks has been found to improve the stability of these products, making them more durable and resistant to environmental conditions .
Safety And Hazards
Orientations Futures
New genres of ionic liquids and DESs have recently emerged as eco-efficient “designer’s solvents”. TMPD can be liquified into a novel hydrophobic DES with thymol or menthol, which has shown superior capabilities for boron extraction . This suggests that TMPD and its variants could have significant applications in the future, particularly in the field of green chemistry .
Propriétés
IUPAC Name |
2,2,4-trimethylpentane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-6(2)7(10)8(3,4)5-9/h6-7,9-10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTXKRPTIMZBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027113 | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid, White solid; [HSDB] Fine white crystals; [MSDSonline] | |
| Record name | 1,3-Pentanediol, 2,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2936 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
234 °C @ 737 MM HG | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
113 °C, 235 °F (113 °C) (OPEN CUP) | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2936 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN HOT BENZENE, (96% PURE) SOL IN ACETONE, SOL IN ALC, ETHER, Water solubility= 19,000 mg/l at 25 °C | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.937 AT 15 °C/15 °C | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2936 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2,4-Trimethyl-1,3-pentanediol | |
Color/Form |
(96% PURE) WHITE SOLID, PLATES FROM BENZENE | |
CAS RN |
144-19-4 | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TMPD | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Pentanediol, 2,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-trimethylpentane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYL-1,3-PENTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT1X081P0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
51-52 °C | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



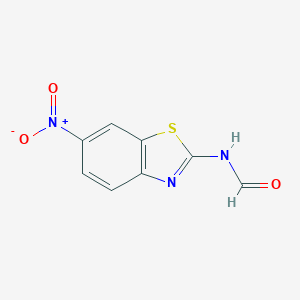

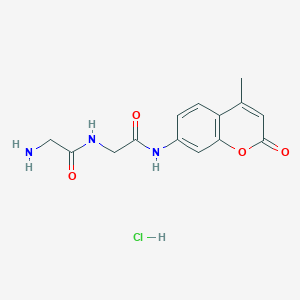

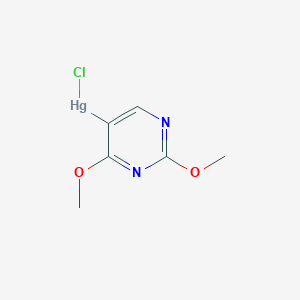
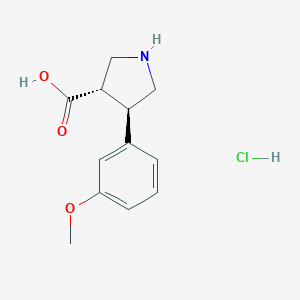
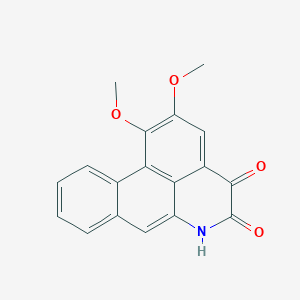
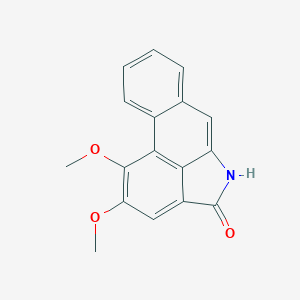
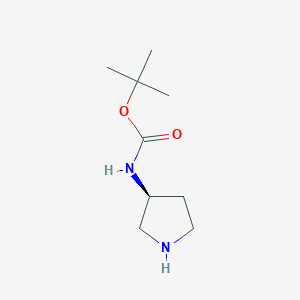
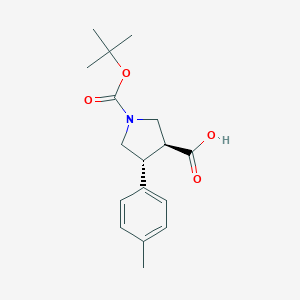
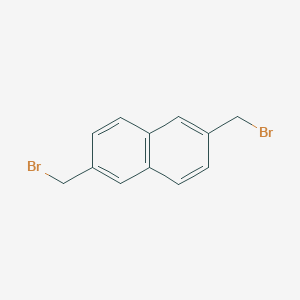
![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
